molecular formula C23H28ClN7O2 B2493577 8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923166-43-2

8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2493577
CAS No.: 923166-43-2
M. Wt: 469.97
InChI Key: NNDSGJCREONBIG-UHFFFAOYSA-N
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Description

8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H28ClN7O2 and its molecular weight is 469.97. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic and Antidepressant Potential

A series of N-8-arylpiperazinylpropyl derivatives, including the compound , has been synthesized and evaluated for pharmacological efficacy. Preliminary in vitro studies have identified potent 5-HT(1A) receptor ligands within this series, with specific derivatives exerting anxiolytic-like and antidepressant-like activities in mouse models. These findings suggest the compound's promising role in mental health research and the development of new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009).

Cardiovascular Activity

Further research has focused on the cardiovascular activity of 8-alkylamino derivatives of this compound class. These studies have explored their electrocardiographic, antiarrhythmic, and hypotensive effects, alongside their adrenoreceptor affinities. Findings indicate that certain derivatives exhibit significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease management (Chłoń-Rzepa et al., 2004).

Antiasthmatic Activity

The development of compounds for antiasthmatic activity has also been a focus, with the synthesis of xanthene derivatives aimed at exploring their vasodilatory and antiasthmatic effects. The research has yielded compounds demonstrating significant activity compared to standard treatments, suggesting a new avenue for antiasthmatic drug development (Bhatia et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By binding to these receptors, the compound can inhibit the action of histamine, thereby alleviating allergic symptoms .

Mode of Action

The compound exhibits high specific affinity for histamine H1 receptors . It acts as an antagonist, binding to the receptors and preventing histamine from exerting its effects. This results in a decrease in allergic symptoms.

Biochemical Pathways

The compound’s interaction with histamine H1 receptors affects the biochemical pathway of histamine signaling. By blocking these receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability. This leads to a reduction in the symptoms of allergies and hay fever .

Pharmacokinetics

As a major metabolite of hydroxyzine , it is likely to share similar pharmacokinetic properties. Hydroxyzine is well-absorbed orally and widely distributed in the body. It is metabolized in the liver and excreted in the urine.

Result of Action

By acting as a histamine H1 receptor antagonist, the compound can effectively manage allergies, hay fever, angioedema, and urticaria . It reduces inflammation and other allergic symptoms, providing relief to individuals suffering from these conditions.

Properties

IUPAC Name

6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O2/c1-16-14-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)12-11-28-7-9-29(10-8-28)15-17-5-4-6-18(24)13-17/h4-6,13-14H,7-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDSGJCREONBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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